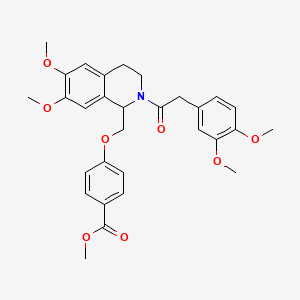
Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with dimethoxyphenyl and acetyl groups. The presence of multiple methoxy groups and the tetrahydroisoquinoline structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
The synthesis of Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dimethoxyphenyl and acetyl groups. The final step involves esterification to form the benzoate ester. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter systems, while the methoxy groups may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and benzoate esters. Compared to these, Methyl 4-((2-(2-(3,4-dimethoxyphenyl)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C30H33NO8 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(3,4-dimethoxyphenyl)acetyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H33NO8/c1-34-25-11-6-19(14-26(25)35-2)15-29(32)31-13-12-21-16-27(36-3)28(37-4)17-23(21)24(31)18-39-22-9-7-20(8-10-22)30(33)38-5/h6-11,14,16-17,24H,12-13,15,18H2,1-5H3 |
InChI Key |
WESRKSZVTIMLHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















